5-Bromopyrimidine-2-carbohydrazide
Overview
Description
5-Bromopyrimidine-2-carbohydrazide is a chemical compound with the molecular formula C5H5BrN4O and a molecular weight of 217.02 g/mol . It is a derivative of pyrimidine, a heterocyclic aromatic organic compound, and contains a bromine atom at the 5-position and a carbohydrazide group at the 2-position of the pyrimidine ring . This compound has gained attention in various fields of research due to its unique chemical structure and potential biological activities.
Preparation Methods
The synthesis of 5-Bromopyrimidine-2-carbohydrazide typically involves the reaction of 5-bromopyrimidine-2-carboxylic acid with hydrazine hydrate . The reaction is carried out under reflux conditions in a suitable solvent such as ethanol or methanol. The resulting product is then purified by recrystallization . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to improve yield and purity .
Chemical Reactions Analysis
5-Bromopyrimidine-2-carbohydrazide undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom at the 5-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Condensation Reactions: The carbohydrazide group can participate in condensation reactions with aldehydes or ketones to form hydrazones or hydrazides.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Common reagents used in these reactions include sodium hydride, potassium carbonate, and various organic solvents . The major products formed from these reactions depend on the specific reagents and conditions employed.
Scientific Research Applications
5-Bromopyrimidine-2-carbohydrazide has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 5-Bromopyrimidine-2-carbohydrazide involves its interaction with specific molecular targets and pathways. For example, it may inhibit the activity of certain enzymes or interfere with the synthesis of nucleic acids . The exact molecular targets and pathways involved depend on the specific biological activity being studied .
Comparison with Similar Compounds
5-Bromopyrimidine-2-carbohydrazide can be compared with other similar compounds, such as:
5-Bromopyrimidine: Lacks the carbohydrazide group and has different chemical reactivity and biological activities.
2-Carbohydrazide Pyrimidine: Lacks the bromine atom and has different chemical properties and applications.
The uniqueness of this compound lies in its combination of the bromine atom and the carbohydrazide group, which imparts distinct chemical and biological properties .
Properties
IUPAC Name |
5-bromopyrimidine-2-carbohydrazide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5BrN4O/c6-3-1-8-4(9-2-3)5(11)10-7/h1-2H,7H2,(H,10,11) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DJXSDXNXYBHKPH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=N1)C(=O)NN)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5BrN4O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.02 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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